
H-D-Lys(2-chloro-Z)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Lys(2-chloro-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 2-chloro-Z protecting group on the lysine residue. It is primarily used in peptide synthesis and various biochemical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(2-chloro-Z)-OH typically involves the protection of the lysine amino group with a 2-chloro-Z group. This can be achieved through a series of chemical reactions, including the use of protecting agents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective protection of the lysine residue.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: H-D-Lys(2-chloro-Z)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the lysine residue.
Substitution: The 2-chloro-Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while substitution reactions can produce various lysine analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: H-D-Lys(2-chloro-Z)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique protecting group allows for selective deprotection and modification of the lysine residue.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for investigating the role of lysine residues in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it a valuable tool for creating targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds:
H-D-Lys(Z)-OH: A similar compound with a Z protecting group instead of a 2-chloro-Z group.
H-D-Lys(2,4-dichloro-Z)-OH: A derivative with additional chlorine atoms on the protecting group.
H-D-Lys(Cl-Z)-OH: Another variant with a different chlorine substitution pattern.
Uniqueness: H-D-Lys(2-chloro-Z)-OH is unique due to its specific 2-chloro-Z protecting group, which offers distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it particularly valuable in selective peptide synthesis and modification.
Propiedades
IUPAC Name |
2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/no-structure.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
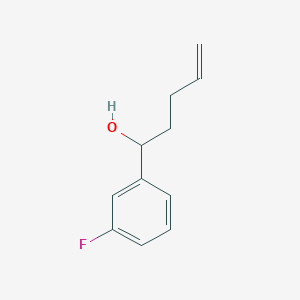
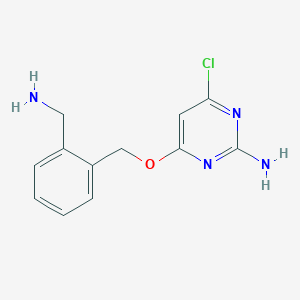

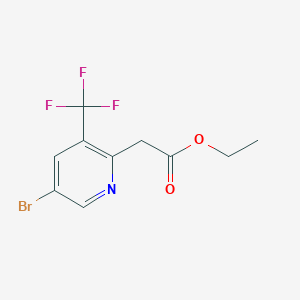
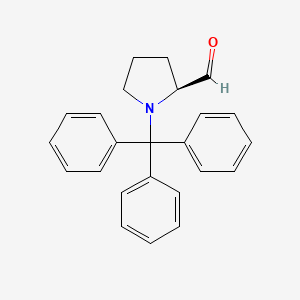

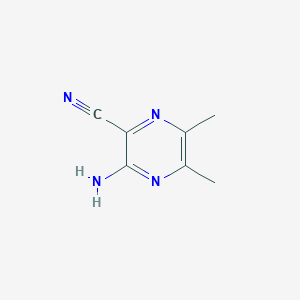
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
